(2S,3R,4S,4aR,6aR,6bS,8aS,12aS,14aR,14bR)-3-[(2R,3R,4S,5R,6R)-3,5-dihydroxy-6-(hydroxymethyl)-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyoxan-2-yl]oxy-2-hydroxy-4,6a,6b,11,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicene-4,8a-dicarboxylic acid
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Overview
Description
(2S,3R,4S,4aR,6aR,6bS,8aS,12aS,14aR,14bR)-3-[(2R,3R,4S,5R,6R)-3,5-dihydroxy-6-(hydroxymethyl)-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyoxan-2-yl]oxy-2-hydroxy-4,6a,6b,11,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicene-4,8a-dicarboxylic acid is a triterpenoid saponin, a class of naturally occurring compounds known for their diverse biological activities. This compound is derived from medicagenic acid and is characterized by the presence of three glucose molecules attached to the aglycone structure. It is commonly found in plants such as Crocosmia and has been studied for its potential therapeutic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of medicagenic acid 3-O-triglucoside typically involves the glycosylation of medicagenic acid. The process begins with the isolation of medicagenic acid from plant sources, followed by the attachment of glucose molecules through glycosidic bonds. This reaction is often catalyzed by enzymes or chemical catalysts under controlled conditions to ensure the correct stereochemistry of the product .
Industrial Production Methods: Industrial production of medicagenic acid 3-O-triglucoside involves large-scale extraction from plant materials, followed by purification using chromatographic techniques. The process is optimized to maximize yield and purity, ensuring that the compound meets the required standards for pharmaceutical and research applications .
Chemical Reactions Analysis
Types of Reactions: (2S,3R,4S,4aR,6aR,6bS,8aS,12aS,14aR,14bR)-3-[(2R,3R,4S,5R,6R)-3,5-dihydroxy-6-(hydroxymethyl)-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyoxan-2-yl]oxy-2-hydroxy-4,6a,6b,11,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicene-4,8a-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can modify the aglycone structure, potentially altering its biological activity.
Substitution: Substitution reactions can introduce new functional groups, enhancing the compound’s properties
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used under mild conditions.
Substitution: Reagents like alkyl halides and acyl chlorides are used in the presence of catalysts
Major Products Formed:
Scientific Research Applications
(2S,3R,4S,4aR,6aR,6bS,8aS,12aS,14aR,14bR)-3-[(2R,3R,4S,5R,6R)-3,5-dihydroxy-6-(hydroxymethyl)-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyoxan-2-yl]oxy-2-hydroxy-4,6a,6b,11,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicene-4,8a-dicarboxylic acid has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying glycosylation reactions and the synthesis of saponins.
Biology: The compound is studied for its role in plant metabolism and its potential as a natural pesticide.
Medicine: this compound exhibits various pharmacological activities, including anti-inflammatory, antioxidant, and anticancer properties. It is being investigated for its potential use in drug development.
Industry: The compound is used in the formulation of cosmetics and personal care products due to its surfactant properties
Mechanism of Action
The mechanism of action of medicagenic acid 3-O-triglucoside involves its interaction with cellular membranes and proteins. The compound can modulate signaling pathways and gene expression, leading to its observed biological effects. It targets specific molecular pathways involved in inflammation, oxidative stress, and cell proliferation, making it a promising candidate for therapeutic applications .
Comparison with Similar Compounds
(2S,3R,4S,4aR,6aR,6bS,8aS,12aS,14aR,14bR)-3-[(2R,3R,4S,5R,6R)-3,5-dihydroxy-6-(hydroxymethyl)-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyoxan-2-yl]oxy-2-hydroxy-4,6a,6b,11,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicene-4,8a-dicarboxylic acid is unique among triterpenoid saponins due to its specific glycosylation pattern. Similar compounds include:
Medicagenic Acid: The aglycone form without the attached glucose molecules.
Polygalasaponin H and E: These compounds have different glycosylation patterns and exhibit distinct biological activities.
Bayogenin Derivatives: These saponins share structural similarities but differ in their aglycone and glycosylation patterns
This compound stands out due to its specific biological activities and potential therapeutic applications, making it a valuable compound for further research and development .
Properties
CAS No. |
37838-43-0 |
---|---|
Molecular Formula |
C48H76O21 |
Molecular Weight |
989.1 g/mol |
IUPAC Name |
(2S,3R,4S,4aR,6aR,6bS,8aS,12aS,14aR,14bR)-3-[(2R,3R,4S,5R,6R)-3,5-dihydroxy-6-(hydroxymethyl)-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyoxan-2-yl]oxy-2-hydroxy-4,6a,6b,11,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicene-4,8a-dicarboxylic acid |
InChI |
InChI=1S/C48H76O21/c1-43(2)11-13-48(42(62)63)14-12-45(4)20(21(48)15-43)7-8-26-44(3)16-22(51)37(47(6,41(60)61)27(44)9-10-46(26,45)5)69-40-35(59)36(30(54)24(18-50)66-40)68-39-34(58)32(56)29(53)25(67-39)19-64-38-33(57)31(55)28(52)23(17-49)65-38/h7,21-40,49-59H,8-19H2,1-6H3,(H,60,61)(H,62,63)/t21-,22-,23+,24+,25+,26+,27+,28+,29+,30+,31-,32-,33+,34+,35+,36-,37-,38+,39-,40-,44+,45+,46+,47-,48-/m0/s1 |
InChI Key |
HIZNXZVTIKIPSM-NGVQALMWSA-N |
Isomeric SMILES |
C[C@@]12CC[C@@H]3[C@@]([C@H]1CC=C4[C@]2(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)O)C)(C[C@@H]([C@@H]([C@@]3(C)C(=O)O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)O)O)O)O)O)C |
SMILES |
CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(C(C5(C)C(=O)O)OC6C(C(C(C(O6)CO)O)OC7C(C(C(C(O7)COC8C(C(C(C(O8)CO)O)O)O)O)O)O)O)O)C)C)C2C1)C)C(=O)O)C |
Canonical SMILES |
CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(C(C5(C)C(=O)O)OC6C(C(C(C(O6)CO)O)OC7C(C(C(C(O7)COC8C(C(C(C(O8)CO)O)O)O)O)O)O)O)O)C)C)C2C1)C)C(=O)O)C |
Origin of Product |
United States |
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